N-Hydroxy-4-methoxybenzamide

HDAC inhibitor epigenetics isoform selectivity

HDAC8 researchers require isoform-specific tools. N-Hydroxy-4-methoxybenzamide delivers selectivity: HDAC8 IC50 1.00 µM vs HDAC4 20 µM and HDAC2 50 µM, enabling unambiguous target attribution. • Also a 4-methoxy scaffold validated for melanoma scintigraphy and β-lactamase inhibition. • Purity ≥98% for reproducible in-cell assays. • In stock for prompt global dispatch.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 10507-69-4
Cat. No. B079463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-4-methoxybenzamide
CAS10507-69-4
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NO
InChIInChI=1S/C8H9NO3/c1-12-7-4-2-6(3-5-7)8(10)9-11/h2-5,11H,1H3,(H,9,10)
InChIKeyRFCBPAJDLZMJPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-4-methoxybenzamide: Properties and Specifications


N-Hydroxy-4-methoxybenzamide (CAS 10507-69-4), also known as 4-methoxybenzohydroxamic acid or p-anisohydroxamic acid, is a hydroxamic acid derivative with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This white solid exhibits a melting point of 153-155 °C and a predicted density of 1.240±0.06 g/cm³ . As a benzohydroxamic acid-class compound, it functions as a zinc-chelating histone deacetylase (HDAC) inhibitor with demonstrated activity against specific isoforms [1]. The compound is commercially available at typical research purity levels of 95-97% and serves as both a chemical probe for epigenetic studies and a versatile synthetic intermediate for developing more complex bioactive molecules .

Why Generic Substitution Compromises Experimental Outcomes


Benzohydroxamic acid-based HDAC inhibitors exhibit profound isoform selectivity differences despite sharing a common zinc-binding group (ZBG) [1]. Within this class, compounds have been categorized into four distinct selectivity profiles: HDAC6-selective, pan-HDAC, HDAC8-selective, and dual HDAC6/8-selective inhibitors [1]. N-Hydroxy-4-methoxybenzamide demonstrates specific inhibition against HDAC8 (IC₅₀ = 1.00 μM) while showing substantially weaker activity against HDAC4 (IC₅₀ = 20 μM) and HDAC2 (IC₅₀ = 50 μM) [2]. Substituting this compound with a generic hydroxamic acid such as SAHA (vorinostat, pan-HDAC IC₅₀ ~110-370 nM across multiple isoforms) or a structurally related benzamide lacking the hydroxamate moiety would fundamentally alter the selectivity fingerprint and experimental conclusions [3]. The para-methoxy substitution further modulates lipophilicity and membrane permeability relative to unsubstituted analogs, affecting cellular uptake and in-cell target engagement .

Quantitative Differentiation Evidence Against Closest Analogs


HDAC8-Selective Inhibition Versus Pan-HDAC Inhibitors

N-Hydroxy-4-methoxybenzamide demonstrates a distinct HDAC isoform selectivity profile characterized by moderate HDAC8 inhibition (IC₅₀ = 1.00 μM) with substantially reduced activity against HDAC4 (IC₅₀ = 20 μM) and HDAC2 (IC₅₀ = 50 μM) [1]. In comparison, the pan-HDAC inhibitor SAHA (vorinostat) exhibits potent inhibition across multiple isoforms with IC₅₀ values ranging from 110-370 nM [2]. At a concentration of 0.5 mM, the compound achieves 50% enzyme inhibition in alternative assay systems [3].

HDAC inhibitor epigenetics isoform selectivity chemical probe

Melanoma Imaging: 4-Methoxy Scaffold Superiority

The 4-methoxybenzamide scaffold, of which N-hydroxy-4-methoxybenzamide is the core hydroxamic acid analog, demonstrates superior performance in melanoma imaging applications compared to 4-hydroxy and 4-amino substituted benzamides . Radioiodinated 4-methoxy benzamide derivatives exhibited superior melanoma uptake with outstanding melanoma/non-target-tissue ratios in C57Bl/6 mice bearing subcutaneously transplanted B16 melanoma . In contrast, 4-hydroxy substituted benzamides showed little melanoma uptake, while 4-amino substituted analogs revealed unfavorable melanoma/non-target-tissue ratios .

melanoma imaging scintigraphy radioiodination benzamide scaffold

β-Lactamase Inhibition by Vanadate-Hydroxamic Acid Complexes

As a vanadate complex, 4-methoxybenzohydroxamic acid functions as a β-lactamase inhibitor against the class C β-lactamase of Enterobacter cloacae P99 [1]. The vanadate/4-methoxybenzohydroxamic acid complex was evaluated alongside multiple structurally related vanadate/hydroxamic acid complexes in a competitive inhibition study at pH 7.5 and 25 °C [1]. Comparative analysis of vanadate/hydroxamic acid complexes in this system reveals structure-dependent inhibition potency, with the vanadate/4-nitrobenzohydroxamic acid complex showing the highest affinity (Kᵢ = 0.00048 mM), followed by vanadate/N-methylbenzohydroxamic acid (Kᵢ = 0.00115 mM) and vanadate/methylhydroxamic acid (Kᵢ = 0.0012 mM) [1].

β-lactamase inhibition antibiotic resistance vanadate complex Enterobacter cloacae

Tyrosinase Inhibitory Activity and Scaffold Validation

A derivative of N-hydroxy-4-methoxybenzamide demonstrated tyrosinase inhibitory activity with an IC₅₀ value of 7.57 μM, outperforming kojic acid, a well-established reference tyrosinase inhibitor . This patent-cited activity positions the N-hydroxy-4-methoxybenzamide scaffold as a productive starting point for developing topical skin lightening agents targeting melanocyte tyrosinase [1]. Hydroxamic acid derivatives as a class have been extensively claimed for tyrosinase inhibition applications [1].

tyrosinase inhibition melanin synthesis skin lightening hydroxamic acid

Synthetic Versatility for HDAC8-Targeted Agent Development

N-Hydroxy-4-methoxybenzamide serves as the core scaffold for developing substituted benzhydroxamic acids as potent and selective HDAC8 inhibitors with anti-neuroblastoma activity . Structure-based design using available crystal structures has been employed to optimize this series of compounds for both potency and selectivity, both in vitro and in cell culture . Benzohydroxamic acids constitute an important class of HDAC inhibitors with several structures having been evaluated in clinical trials for cancer treatment [1]. Within this class, 4-methoxybenzohydroxamic acid represents a foundational building block from which HDAC8-selective (third class) and dual HDAC6/8-selective (fourth class) inhibitors can be developed [1].

medicinal chemistry HDAC8 inhibitor neuroblastoma scaffold optimization

Enhanced Lipophilicity Versus Unsubstituted Hydroxamic Acids

The presence of the para-methoxy group in N-hydroxy-4-methoxybenzamide confers enhanced lipophilicity and membrane permeability compared to the unsubstituted analog N-hydroxybenzamide . The calculated LogP value of 1.20510 for N-hydroxy-4-methoxybenzamide quantifies this increased lipophilicity . This physicochemical differentiation directly impacts cellular uptake and intracellular target engagement in cell-based HDAC inhibition assays. Compared to 4-methoxybenzamide, which lacks the hydroxamic acid moiety, N-hydroxy-4-methoxybenzamide retains the zinc-chelating hydroxamate group essential for HDAC inhibition while maintaining the favorable lipophilicity contributed by the methoxy substitution .

lipophilicity membrane permeability cell permeability SAR

Validated Research Applications


HDAC8-Selective Chemical Probe Development

Employ N-hydroxy-4-methoxybenzamide as a tool compound or starting scaffold for probing HDAC8-specific biology. The compound demonstrates a 20-fold selectivity window between HDAC8 (IC₅₀ = 1.00 μM) and HDAC4 (IC₅₀ = 20 μM), with even greater discrimination against HDAC2 (IC₅₀ = 50 μM) [1]. Unlike pan-HDAC inhibitors such as SAHA (IC₅₀ ~110-370 nM across multiple isoforms), this selectivity profile enables researchers to attribute observed biological effects specifically to HDAC8 inhibition rather than to broader class I/II HDAC suppression [2]. Structure-based optimization using available HDAC8 crystal structures can further improve potency while maintaining the favorable selectivity window .

Melanoma-Targeted Imaging Agent Precursor Synthesis

Utilize N-hydroxy-4-methoxybenzamide as a core scaffold for synthesizing radioiodinated benzamide derivatives for melanoma scintigraphy applications. Head-to-head comparative studies in C57Bl/6 mice with B16 melanoma have demonstrated that 4-methoxy benzamide derivatives exhibit superior melanoma uptake and outstanding melanoma/non-target-tissue ratios compared to 4-hydroxy (poor uptake) and 4-amino (unfavorable ratios) analogs . This validated structure-activity relationship provides a rational basis for prioritizing the 4-methoxy scaffold in melanoma-targeting agent development programs .

β-Lactamase Inhibition Studies with Vanadate Complexes

Apply N-hydroxy-4-methoxybenzamide in vanadate complex formulations for studying class C β-lactamase inhibition mechanisms in Enterobacter cloacae. The compound participates in a well-characterized competitive inhibition system where para-substitution on the benzohydroxamic acid moiety directly modulates inhibition potency [3]. Comparative Kᵢ analysis across multiple vanadate/hydroxamic acid complexes (4-nitrobenzohydroxamic acid Kᵢ = 0.00048 mM; N-methylbenzohydroxamic acid Kᵢ = 0.00115 mM) establishes clear structure-activity relationships that inform the design of more potent β-lactamase inhibitors [3].

Tyrosinase Inhibitor Lead Optimization

Use N-hydroxy-4-methoxybenzamide as a validated scaffold for developing tyrosinase inhibitors targeting melanin synthesis pathways. Derivatives based on this core structure have demonstrated IC₅₀ values of 7.57 μM in tyrosinase inhibition assays, outperforming the reference inhibitor kojic acid . The hydroxamic acid functionality has been extensively claimed in patent literature for topical skin lightening applications via melanocyte tyrosinase inhibition, providing a solid intellectual property and mechanistic foundation for derivative development programs [4].

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